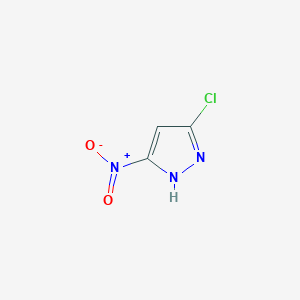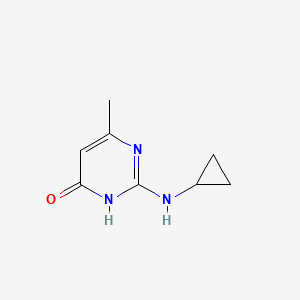
4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole
Overview
Description
The compound “4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole” is a complex organic molecule that contains an imidazole ring and a thiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole, on the other hand, is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and thiazole rings, both of which are aromatic and contribute to the compound’s stability. The ethyl group linking the two rings would provide some flexibility to the molecule, potentially allowing it to adopt different conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and thiazole rings. Both of these rings are aromatic and therefore relatively stable, but they do contain heteroatoms (nitrogen in the imidazole ring and sulfur in the thiazole ring) that could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and thiazole rings would likely make the compound relatively stable and resistant to degradation. The compound is likely to be soluble in polar solvents due to the presence of the nitrogen and sulfur atoms .Scientific Research Applications
Synthesis and Structural Properties
- Ethylation of imidazole-4-acetate methyl ester yields compounds with potential for studying copper complexes, as indicated by research on the structure and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) (Banerjee et al., 2013).
Antimicrobial and Antitubercular Activities
- Imidazo[2,1-b]thiazole derivatives have been synthesized and shown to possess significant antimicrobial and antimalarial activities. Such compounds also exhibit antitubercular properties, suggesting their potential in combating various infectious diseases (Vekariya et al., 2017).
Anti-Inflammatory Activity
- Ethyl imidazo[2,1-b]thiazole-6-acetates and their derivatives have been prepared and tested for anti-inflammatory activity, indicating their potential in addressing inflammation-related conditions (Abignente et al., 1976).
Novel Derivatives and Anticancer Potential
- Novel fused imidazo[2,1-b][1,3]thiazole derivatives have been synthesized, showing potential applications in cancer research. Such compounds have been explored for their structure and potential anticancer properties (Jaberi & Noorizadeh, 2012).
Corrosion Inhibition
- Derivatives of imidazolyl thiazoles have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. This research has implications for the protection of metals in industrial applications (Ammal et al., 2018).
Potential Anticancer Agents
- Thiazolyl(hydrazonoethyl)thiazoles, synthesized using imidazolyl derivatives, have shown promise as anti-breast cancer agents. Their synthesis and biological activity have been the subject of recent studies, suggesting their application in cancer therapy (Mahmoud et al., 2021).
Synthesis of Fused Imidazole Systems
- Research into the synthesis of various imidazole systems, including thiazoles and benzothiazoles, has contributed to the understanding of heterocyclic chemistry and its applications (Abignente et al., 2009).
Mechanism of Action
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets and Mode of Action
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Therefore, it’s likely that imidazole-containing compounds might interact with various biochemical pathways related to these molecules.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds might have good bioavailability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-2-(1H-imidazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-6-4-12-8(11-6)7-3-9-5-10-7/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWINHPQUVOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)





![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)




![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)

